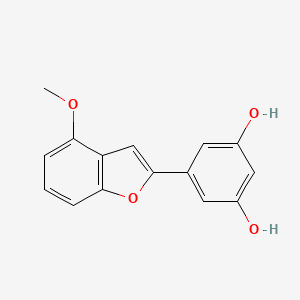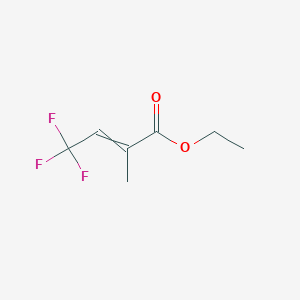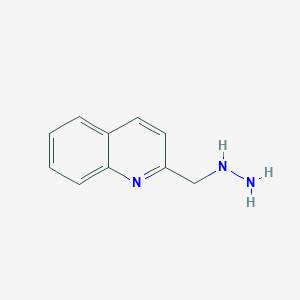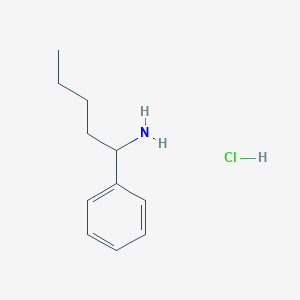
2-amino-4,6,6-trimethyl-heptanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ÁCIDO 2-AMINO-4,6,6-TRIMETILHEPTANOICO es un compuesto orgánico con la fórmula molecular C10H21NO2. Es un aminoácido no proteico, lo que significa que no se incorpora a las proteínas durante la traducción.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ÁCIDO 2-AMINO-4,6,6-TRIMETILHEPTANOICO se puede lograr a través de varios métodos. Un enfoque común implica la alquilación de un precursor adecuado, seguida de una aminación y pasos de purificación posteriores. Las condiciones de reacción generalmente implican el uso de bases fuertes y temperaturas controladas para garantizar altos rendimientos y pureza.
Métodos de producción industrial
En un entorno industrial, la producción del ÁCIDO 2-AMINO-4,6,6-TRIMETILHEPTANOICO puede implicar la síntesis a gran escala utilizando reactores automatizados. El proceso incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar los subproductos. Se pueden emplear técnicas como la síntesis de flujo continuo y la selección de alto rendimiento para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ÁCIDO 2-AMINO-4,6,6-TRIMETILHEPTANOICO experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden implicar el uso de agentes reductores como el hidruro de litio y aluminio.
Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, donde el grupo amino es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir aminas primarias.
Aplicaciones Científicas De Investigación
El ÁCIDO 2-AMINO-4,6,6-TRIMETILHEPTANOICO tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por su posible papel en las vías metabólicas y las interacciones enzimáticas.
Medicina: La investigación está en curso para explorar sus posibles efectos terapéuticos y su uso como precursor en la síntesis de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo por el cual el ÁCIDO 2-AMINO-4,6,6-TRIMETILHEPTANOICO ejerce sus efectos implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas y receptores involucrados en las vías metabólicas. El compuesto puede modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Las vías exactas y las interacciones moleculares son objeto de investigación en curso.
Comparación Con Compuestos Similares
El ÁCIDO 2-AMINO-4,6,6-TRIMETILHEPTANOICO se puede comparar con otros compuestos similares, como:
ÁCIDO 2-AMINO-4,6-DIMETILHEPTANOICO: Este compuesto tiene una estructura similar pero con menos grupos metilo, lo que lleva a diferentes propiedades químicas y reactividad.
ÁCIDO 2-AMINO-4,6,6-TRIMETILHEXANOICO: Este compuesto tiene una cadena de carbono más corta, lo que afecta sus características físicas y químicas.
Propiedades
Número CAS |
627910-24-1 |
|---|---|
Fórmula molecular |
C10H21NO2 |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-amino-4,6,6-trimethylheptanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-7(6-10(2,3)4)5-8(11)9(12)13/h7-8H,5-6,11H2,1-4H3,(H,12,13) |
Clave InChI |
CVFWEQVXYXEIIL-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C(=O)O)N)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3,4,5-trihydroxy-6-[(4-hydroxy-3-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-2,5-bis(hydroxymethyl)oxolan-2-yl)oxy]oxan-2-yl}methyl 4-hydroxybenzoate](/img/structure/B12441062.png)





![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)




![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)

